molecular formula C19H19F2NO3S2 B2740531 7-(2-fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione CAS No. 2210054-81-0

7-(2-fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2740531
CAS No.: 2210054-81-0
M. Wt: 411.48
InChI Key: DLIAEGYKJWXLKY-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a thiazepane ring, which is a seven-membered ring containing sulfur and nitrogen atoms. The presence of fluorophenyl groups adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms, potentially converting sulfones back to sulfides.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the aromatic rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(2-fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. The thiazepane ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((4-chlorophenyl)thio)ethanone
  • 1-(7-(2-Bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-((4-bromophenyl)thio)ethanone

Uniqueness

Compared to similar compounds, 7-(2-fluorophenyl)-4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-1lambda6,4-thiazepane-1,1-dione is unique due to the presence of fluorine atoms. Fluorine atoms can significantly alter the compound’s chemical properties, such as increasing its lipophilicity, enhancing metabolic stability, and improving binding affinity to biological targets.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO3S2/c20-14-5-7-15(8-6-14)26-13-19(23)22-10-9-18(27(24,25)12-11-22)16-3-1-2-4-17(16)21/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIAEGYKJWXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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